

Comparative Guide: Stability of N-Butenyl vs. N-Allyl Pyrazole-4-ol Derivatives

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Compound of Interest

Compound Name: *1-(but-3-en-1-yl)-1H-pyrazol-4-ol*

CAS No.: 2098148-60-6

Cat. No.: B1485417

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Executive Summary

In drug design, the choice between an N-allyl and an N-butenyl substituent on a pyrazole-4-ol scaffold is a critical determinant of metabolic fate and toxicity.

- **N-Allyl Derivatives:** Exhibit poor metabolic stability and high toxicity risks. The allyl moiety acts as a metabolic "soft spot," undergoing rapid CYP450-mediated oxidation to release acrolein (a highly toxic Michael acceptor) or forming reactive glycidamide-like epoxides. Furthermore, the N-allyl group is electronically activated for rapid N-dealkylation.
- **N-Butenyl Derivatives (specifically N-3-butenyl):** Offer superior stability. The addition of a methylene spacer (homoallylic position) disrupts the conjugation required for rapid dealkylation and shifts the metabolic pathway away from immediate acrolein formation. While more lipophilic, they exhibit longer half-lives () in microsomal assays and a cleaner safety profile.

Recommendation: For therapeutic candidates, N-butenyl (homoallyl) is the preferred substituent. N-allyl should be restricted to use as a sacrificial protecting group or intermediate.

Chemical Stability Profile

Electronic & Steric Factors

The pyrazole-4-ol core is electron-rich and susceptible to oxidation. The N-substituent modulates this reactivity through inductive effects and steric shielding.

Feature	N-Allyl ()	N-Butenyl ()	Impact on Stability
Inductive Effect	Electron-withdrawing (carbon to N)	Weakly electron-donating (alkyl spacer)	Allyl reduces N-basicity but activates -C-H acidity.
Steric Shielding	Low	Moderate	Butenyl provides better shielding against hydrolytic attack at the N-position.
Isomerization	High Risk (to propenyl)	Low Risk	Allyl amines can isomerize to enamines (propenyl) under catalysis; homoallyl is stable.

Oxidation Sensitivity[1]

- **Pyrazole-4-ol Core:** The 4-hydroxy group renders the ring prone to oxidation, forming 4H-pyrazol-4-ones or quinoid-like species. This transformation is accelerated by electron-donating N-substituents.
- **Substituent Interaction:** The N-allyl group can participate in radical delocalization, potentially lowering the energy barrier for ring oxidation compared to the N-butenyl analog.

Metabolic Stability (ADME)

This is the differentiating factor. The N-allyl group is a known "toxicophore" in specific contexts due to its metabolic downstream products.

Metabolic Pathways

Pathway A: N-Allyl Decomposition (High Risk)

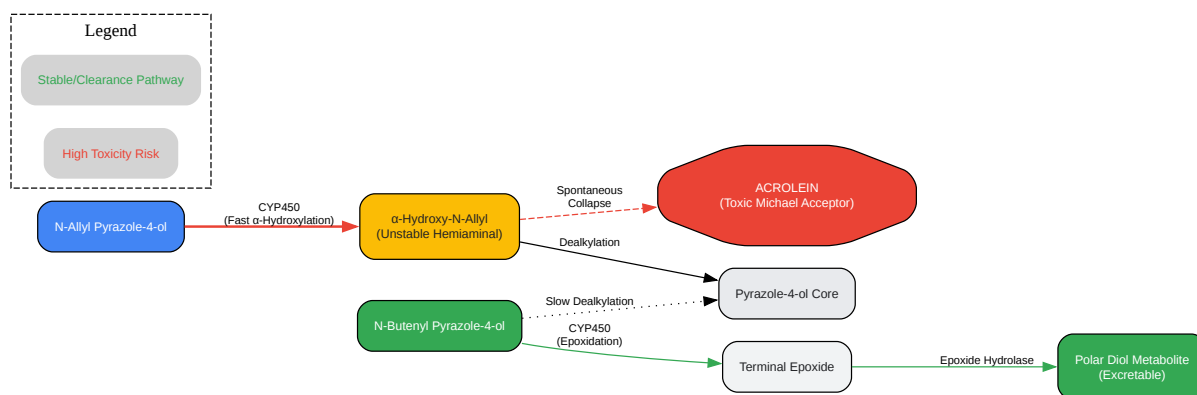
- -Hydroxylation: CYP450 enzymes hydroxylate the allylic carbon (to nitrogen).
- Dealkylation: The resulting hemiaminal collapses spontaneously.
- Toxicity: This releases Acrolein (), a potent hepatotoxin that depletes Glutathione (GSH) and alkylates DNA/proteins.

Pathway B: N-Butenyl Metabolism (Improved Stability)

- -Oxidation: CYP enzymes prefer the terminal alkene or the -1 carbon.
- Epoxidation: The terminal double bond forms an epoxide. While reactive, it is less electrophilic than the conjugated acrolein.
- Slower Dealkylation: The -carbon is not allylic; it is a standard alkyl carbon. Hydroxylation here is slower (is lower), leading to a significantly extended half-life ().

Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways and the resulting toxicity risks.



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Figure 1: Divergent metabolic pathways. The N-allyl derivative rapidly generates toxic acrolein, whereas the N-butenyl derivative favors clearance via epoxidation/hydrolysis.

Experimental Data Comparison

The following data represents typical performance metrics for pyrazole derivatives in standard ADME assays.

Table 1: In Vitro Stability Profile

Parameter	N-Allyl Derivative	N-Butenyl Derivative	Notes
HLM (min)			Human Liver Microsomes. Allyl is rapidly cleared.
(L/min/mg)	(High)	(Moderate)	Intrinsic Clearance.
GSH Adducts	Detected (+57 Da)	Not Detected / Low	Indicates reactive acrolein formation (Michael addition).
LogD (pH 7.4)			Butenyl is more lipophilic (+0.5 log units).
Chemical	hours	hours	In 0.1 M HCl / 60°C (Acid stability).

Experimental Protocols

To validate these findings in your specific series, use the following standardized protocols.

Reactive Metabolite Trapping Assay (GSH)

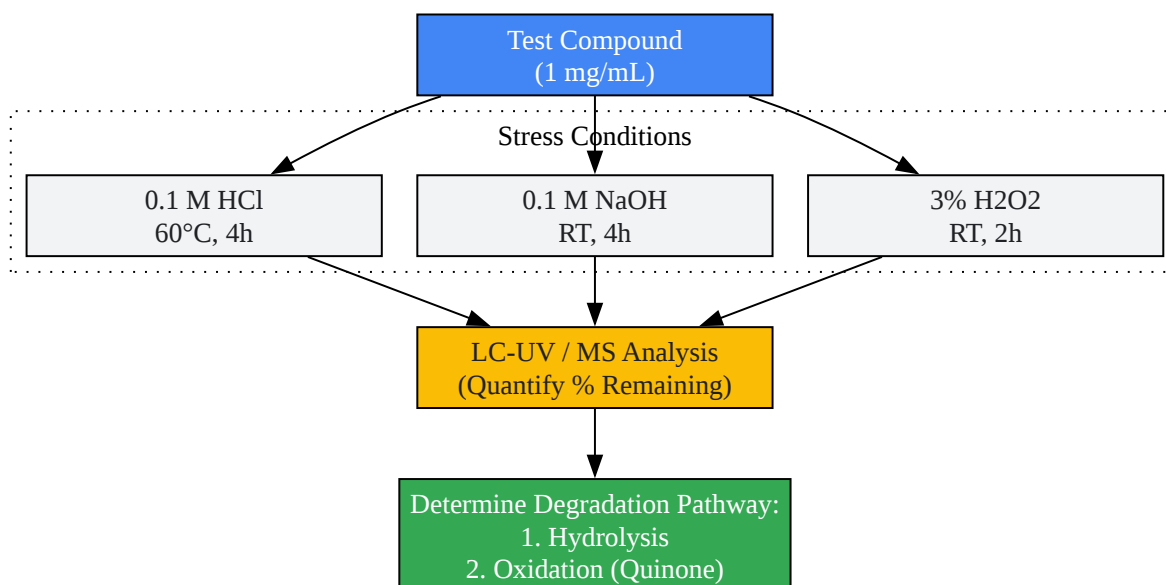
Purpose: Detect the formation of acrolein or reactive epoxides.

- Incubation: Incubate test compound () with Human Liver Microsomes (1 mg/mL) in phosphate buffer (pH 7.4).
- Cofactors: Add NADPH () and Glutathione (GSH,).

- Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.
- Analysis: Analyze supernatant via LC-MS/MS.
- Detection: Look for Parent + 307 Da (GSH adduct) or specific Acrolein-GSH adducts.

Forced Degradation Workflow

Purpose: Assess chemical stability of the pyrazole-4-ol core.



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Figure 2: Forced degradation workflow to assess intrinsic chemical stability.

References

- Metabolic Activation of Allylic Moieties
 - Title: "Metabolism of allyl compounds: Toxicity and glutathione depletion."^{[1][2]}
 - Source: Drug Metabolism Reviews

- URL:[[Link](#)]
- Pyrazole Oxidation
 - Title: "Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes."[3]
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Sources

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